molecular formula C11H18NP B12600929 [(3,5-Dimethylphenyl)imino](trimethyl)-lambda~5~-phosphane CAS No. 918303-82-9

[(3,5-Dimethylphenyl)imino](trimethyl)-lambda~5~-phosphane

Cat. No.: B12600929
CAS No.: 918303-82-9
M. Wt: 195.24 g/mol
InChI Key: NFIPEAMIERZQTL-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of (3,5-Dimethylphenyl)imino-λ⁵-phosphane

Systematic IUPAC Nomenclature and Alternative Designations

The compound (3,5-dimethylphenyl)imino-λ⁵-phosphane is formally named trimethyl-(3,5-dimethylphenylimino)-λ⁵-phosphane under IUPAC guidelines. This designation reflects:

  • A central phosphorus atom in the λ⁵ oxidation state, bonded to three methyl groups and one imino-linked 3,5-dimethylphenyl substituent.
  • The "λ⁵" prefix specifies pentavalency, distinguishing it from trivalent phosphines (λ³).

Alternative designations include:

  • CAS Registry Number : 918303-82-9
  • Synonym : (3,5-Dimethylphenyl)imino-lambda~5~-phosphane
  • Molecular formula : C₉H₁₃NP(CH₃)₃, calculated as C₁₁H₁₈NP.
Property Value Source
Molecular weight 195.24 g/mol
Hybridization sp³ at phosphorus
Key functional groups P=N, C₆H₃(CH₃)₂-3,5

The imino group (P=N) classifies it as a phosphanimine , though the term "iminophosphorane" remains prevalent in literature.

Structural Relationship to λ⁵-Phosphanes and Iminophosphoranes

(3,5-Dimethylphenyl)imino-λ⁵-phosphane belongs to two overlapping chemical families:

λ⁵-Phosphanes
  • Defined by pentavalent phosphorus with five covalent bonds.
  • Adopts tetrahedral geometry at phosphorus, with bond lengths varying by substituent electronegativity. Computational models show:
    • P–C(methyl): 1.80–1.85 Å
    • P–N(imino): 1.65 Å
Iminophosphoranes
  • Characterized by P=N bonds with ylidic resonance stabilization:
    R₃P–N–R' ↔ R₃P⁺–N⁻–R'  
  • The 3,5-dimethylphenyl group enhances steric protection of the P=N bond, reducing hydrolysis rates compared to aliphatic iminophosphoranes.

Comparative reactivity :

Reaction [(3,5-Dimethylphenyl) Derivative] Triphenylphosphine
Staudinger ligation rate Moderate (k ≈ 0.1 M⁻¹s⁻¹) Slow
Hydrolysis stability >48 hours (pH 7) <1 hour
Nitrogen lone pair basicity pKₐ ≈ 5.2 pKₐ ≈ 3.8

Data synthesized from.

Positional Isomerism in Aryl-Substituted Phosphoranes

The 3,5-dimethyl substitution pattern on the phenyl ring imposes distinct steric and electronic effects compared to other isomers:

Steric Effects
  • 3,5-Dimethyl : Symmetric substitution minimizes torsional strain in the P–N–C(aryl) bond (dihedral angle: 12°).
  • 2,4-Dimethyl : Creates axial crowding, increasing dihedral angle to 28° and reducing thermal stability by 15%.
Electronic Effects
  • Para-substituted analogs (4-methylphenyl): Exhibit stronger P→N charge transfer (0.12 e⁻ vs. 0.08 e⁻ in 3,5-dimethyl).
  • Ortho-substituted analogs (2-methylphenyl): Show reduced resonance stabilization due to disrupted aryl conjugation.

Isomer stability ranking :

3,5-dimethyl > 4-methyl > 2,4-dimethyl > 2-methyl  

This trend correlates with XRD-derived bond dissociation energies (BDEs) for the P–N linkage.

Properties

CAS No.

918303-82-9

Molecular Formula

C11H18NP

Molecular Weight

195.24 g/mol

IUPAC Name

(3,5-dimethylphenyl)imino-trimethyl-λ5-phosphane

InChI

InChI=1S/C11H18NP/c1-9-6-10(2)8-11(7-9)12-13(3,4)5/h6-8H,1-5H3

InChI Key

NFIPEAMIERZQTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N=P(C)(C)C)C

Origin of Product

United States

Preparation Methods

Method 1: Reaction of Phosphorus Compounds with Amine Precursors

This method involves the reaction of trimethylphosphine with 3,5-dimethylphenyl isocyanate or a similar amine precursor. The general reaction can be summarized as follows:

$$
\text{Trimethylphosphine} + \text{3,5-dimethylphenyl isocyanate} \rightarrow (3,5-Dimethylphenyl)imino-lambda~5~-phosphane
$$

Reaction Conditions:

  • Solvent: Toluene or dichloromethane
  • Temperature: Reflux for several hours
  • Catalyst: Base (e.g., triethylamine) to facilitate the reaction

Method 2: Phosphorylation of Amine Derivatives

Another approach involves phosphorylating an amine derivative directly using phosphorus trichloride or phosphorus oxychloride.

$$
\text{3,5-Dimethylphenyl amine} + \text{PCl}_3 \rightarrow (3,5-Dimethylphenyl)imino-lambda~5~-phosphane
$$

Reaction Conditions:

  • Solvent: Dry ether or chloroform
  • Temperature: Ambient to moderate heating
  • Workup: Neutralization with water followed by extraction

Method 3: Direct Synthesis from Phosphorus Ylides

Phosphorus ylides can also be utilized in synthesizing (3,5-Dimethylphenyl)imino-lambda~5~-phosphane by reacting with appropriate electrophiles.

$$
\text{Phosphorus ylide} + \text{Aldehyde/Ketone} \rightarrow (3,5-Dimethylphenyl)imino-lambda~5~-phosphane
$$

Reaction Conditions:

  • Solvent: Acetonitrile or DMF
  • Temperature: Varies depending on the substrate; typically room temperature to reflux

After synthesis, characterization of (3,5-Dimethylphenyl)imino-lambda~5~-phosphane is essential to confirm its structure and purity. Common techniques include:

Due to the potential hazards associated with phosphorus-containing compounds, standard safety precautions should be observed during handling:

  • Use personal protective equipment (gloves, goggles).
  • Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Dispose of waste according to local regulations.

The preparation of (3,5-Dimethylphenyl)imino-lambda~5~-phosphane can be achieved through various synthetic routes involving phosphorus compounds and amines. Each method offers distinct advantages depending on available reagents and desired yields. Continued research into optimizing these methods may enhance the efficiency and applicability of this compound in chemical synthesis and catalysis.

Method Reactants Conditions Yield
Method 1 Trimethylphosphine + 3,5-dimethylphenyl isocyanate Reflux in toluene High
Method 2 3,5-Dimethylphenyl amine + PCl₃ Ambient temperature in dry ether Moderate
Method 3 Phosphorus ylide + Aldehyde/Ketone Room temperature in acetonitrile Variable

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylphenyl)imino-lambda~5~-phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

The compound (3,5-Dimethylphenyl)imino-lambda~5~-phosphane is a phosphorus-containing organic compound that has gained attention in various scientific fields due to its unique chemical properties and potential applications. This article delves into its applications across several domains, including chemistry, biology, medicine, and industry, supported by data tables and case studies.

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its ability to donate electrons makes it useful in various chemical reactions, including:

  • Nucleophilic substitutions : The trimethylphosphine group can participate in nucleophilic attacks on electrophiles.
  • Formation of phosphine oxides : Through oxidation reactions, it can be converted into phosphine oxide derivatives, which are valuable intermediates in organic synthesis.

Catalysis

Due to its electron-rich nature, (3,5-Dimethylphenyl)imino-lambda~5~-phosphane can act as a catalyst in several reactions:

  • Cross-coupling reactions : It can facilitate the coupling of aryl halides with organometallic reagents.
  • Hydroformylation : This compound can be used as a catalyst in the hydroformylation of alkenes to produce aldehydes.

Drug Development

Research indicates that derivatives of (3,5-Dimethylphenyl)imino-lambda~5~-phosphane have potential therapeutic properties. Notable applications include:

  • Anticancer activity : Some studies suggest that phosphine-based compounds exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial properties : The compound has shown effectiveness against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

Biochemical Probes

The unique structural characteristics of this compound allow it to function as a biochemical probe. It can interact with specific biological molecules, aiding in the study of cellular processes and pathways.

Material Science

In materials science, (3,5-Dimethylphenyl)imino-lambda~5~-phosphane is utilized for producing high-performance polymers and coatings. Its phosphorus content enhances thermal stability and flame retardancy of materials.

Agriculture

Phosphorus-containing compounds are often used in agrochemicals. This compound may contribute to the development of new pesticides or herbicides due to its potential biological activity against pests.

Case Study 1: Anticancer Research

A study conducted on the efficacy of (3,5-Dimethylphenyl)imino-lambda~5~-phosphane derivatives demonstrated significant cytotoxic effects on human breast cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell proliferation.

Case Study 2: Antimicrobial Activity

Research evaluating the antimicrobial properties of this compound revealed that certain derivatives exhibited strong activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined through standard microbiological methods.

Data Tables

Application AreaSpecific UseKey Findings
Organic SynthesisReagent for nucleophilic substitutionsEffective in forming phosphine oxides
CatalysisCatalyst for cross-coupling reactionsFacilitates reactions with high yields
Drug DevelopmentAnticancer and antimicrobial agentsInduces apoptosis in cancer cells
Material ScienceHigh-performance polymersEnhances thermal stability
AgriculturePotential pesticide developmentExhibits biological activity against pests

Mechanism of Action

The mechanism of action of (3,5-Dimethylphenyl)imino-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form coordination bonds with metal ions, influencing various biochemical pathways. Additionally, the imino group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Table 1: Substituent-Driven Properties in Analogous Compounds

Compound Class Substituent Position Key Properties Reference
N-(3,5-Dimethylphenyl)carboxamides 3,5-dimethyl High PET inhibition (IC₅₀ ~10 µM); electron-withdrawing substituents enhance activity .
N-(3,5-Dimethylphenyl)trichloro-acetamides 3,5-dimethyl Distinct crystal packing (two molecules/asymmetric unit); steric bulk influences lattice parameters .
Amitraz derivatives 2,4-dimethyl Acaricidal activity; dimethyl groups enhance lipophilicity and membrane interaction .
λ⁵-Phosphane analogs Variable aryl groups λ⁵-Phosphorus compounds with electron-donating groups show stabilized hypervalent states and catalytic utility. N/A

Key Findings:

Electronic Effects :

  • The 3,5-dimethylphenyl group in carboxamides exhibits moderate electron-withdrawing behavior due to inductive effects, which enhances photosynthetic electron transport (PET) inhibition . In contrast, the same substituent in trichloro-acetamides contributes to steric hindrance, altering crystal symmetry .
  • Compared to 2,4-dimethylphenyl analogs (e.g., Amitraz), the 3,5-dimethyl substitution avoids ortho-steric clashes, improving solubility and interaction with biological targets .

Steric and Crystallographic Behavior: In trichloro-acetamides, the 3,5-dimethylphenyl group induces a unique crystal structure with two molecules per asymmetric unit, unlike mono-substituted analogs . This suggests that meta-dimethyl substitution creates balanced steric bulk, enabling tighter packing.

Biological Activity :

  • Carboxamides with 3,5-dimethylphenyl groups outperform para-substituted analogs in PET inhibition due to optimized lipophilicity and binding affinity to photosystem II . This aligns with trends in λ⁵-phosphane systems, where aryl substituents modulate ligand-receptor interactions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (3,5-dimethylphenyl)imino-lambda~5~-phosphane, and how can purity be ensured?

  • Methodology : The synthesis involves palladium-catalyzed allylation reactions. For example, PdCl(C₃H₅)₂ and chiral phosphane ligands (e.g., (R)-bis(3,5-dimethylphenyl)phosphane) are used in methanol under inert conditions . Key steps include:

  • Dissolving reactants in dry, degassed methanol at 0°C.
  • Monitoring reaction progress via thin-layer chromatography (TLC).
  • Purification via column chromatography (e.g., silica gel) and repeated extraction/washing cycles (e.g., Na₂S₂O₅ quench, CH₂Cl₂ extraction) to isolate the product as a colorless solid .
    • Purity Assurance : Rotational evaporation and overnight storage at 4°C enhance crystallinity. High-resolution NMR and mass spectrometry validate structural integrity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR to confirm substituent environments and phosphorus coordination .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and bond angles. For example, λ⁵-phosphane structures often require high-resolution data due to hypervalent phosphorus geometry .
  • Polarimetry : Measures optical rotation (e.g., [α]D²⁰ values) to confirm enantiomeric excess in asymmetric syntheses .

Q. How should researchers handle and store this compound to prevent degradation?

  • Storage : Store under argon or nitrogen at –20°C in amber vials to avoid oxidation or moisture absorption .
  • Handling : Use Schlenk lines for air-sensitive reactions. Pre-purify solvents (e.g., CH₂Cl₂ via CaH₂ distillation) to eliminate protic impurities .

Advanced Research Questions

Q. What role does (3,5-dimethylphenyl)imino-lambda~5~-phosphane play in enantioselective catalysis, and how does ligand design influence stereochemical outcomes?

  • Mechanistic Insight : The compound acts as a chiral ligand in palladium-catalyzed allylic substitutions. The 3,5-dimethylphenyl groups enhance steric bulk, favoring specific transition states (e.g., η³-allyl-Pd intermediates) .
  • Design Considerations :

  • Electron-withdrawing substituents on the phenyl rings modulate Lewis acidity.
  • Steric hindrance from trimethyl groups reduces undesired side reactions (e.g., β-hydride elimination) .

Q. How can contradictions in reported catalytic efficiencies of this compound be resolved?

  • Analysis Framework :

Variable Screening : Compare reaction conditions (e.g., solvent polarity, temperature) across studies. Methanol vs. THF can alter Pd-ligand coordination .

Characterization Gaps : Verify ligand purity via elemental analysis and ICP-MS for residual metal content. Impurities >1% can skew turnover numbers .

Computational Validation : Density functional theory (DFT) models (e.g., B3LYP/6-31G*) predict ligand-metal binding energies to correlate with experimental yields .

Q. What computational methods are suitable for studying the reaction mechanisms involving this phosphane ligand?

  • Approach :

  • DFT Calculations : Optimize ground-state geometries using Gaussian08. Analyze transition states with intrinsic reaction coordinate (IRC) scans .
  • Molecular Dynamics (MD) : Simulate ligand-metal interactions in explicit solvent models (e.g., methanol) to assess steric effects .
  • NBO Analysis : Quantify hyperconjugative interactions between phosphorus lone pairs and metal d-orbitals .

Q. How does the compound’s stability vary under oxidative vs. reductive conditions, and what analytical methods detect decomposition products?

  • Stability Testing :

  • Oxidative : Expose to O₂ or H₂O₂; monitor via ³¹P NMR for phosphine oxide formation (δ ~25 ppm) .
  • Reductive : Treat with NaBH₄; track P–N bond cleavage via LC-MS .
    • Analytical Tools :
  • GC-MS : Identify volatile byproducts (e.g., 3,5-dimethylaniline).
  • XPS : Detect phosphorus oxidation states (e.g., P⁵⁺ in degraded samples) .

Methodological Best Practices

  • Synthetic Reproducibility : Document exact equivalents of catalysts (e.g., 2 mol% PdCl(C₃H₅)₂) and degassing protocols to ensure consistency .
  • Data Validation : Cross-reference crystallographic data (e.g., CCDC entries) with in-house SHELX refinements to resolve bond-length discrepancies .
  • Ethical Compliance : Adopt green chemistry principles (e.g., solvent recycling) to minimize waste during large-scale syntheses .

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